molecular formula C10H13Cl3Si B8046713 (4-(tert-Butyl)phenyl)trichlorosilane

(4-(tert-Butyl)phenyl)trichlorosilane

Cat. No.: B8046713
M. Wt: 267.6 g/mol
InChI Key: CZLUIWDAQSSNIY-UHFFFAOYSA-N
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Description

(4-(tert-Butyl)phenyl)trichlorosilane: is an organosilicon compound characterized by a phenyl ring substituted with a tert-butyl group and three chlorine atoms attached to a silicon atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(tert-Butyl)phenyl)trichlorosilane typically involves the reaction of 4-(tert-butyl)phenol with trichlorosilane under specific conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions. The process may require the use of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The process is optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

(4-(tert-Butyl)phenyl)trichlorosilane: undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form 4-(tert-butyl)phenylsilanol .

  • Reduction: : Reduction reactions may lead to the formation of 4-(tert-butyl)phenylsilane .

  • Substitution: : Substitution reactions can occur at the silicon atom, replacing chlorine atoms with other groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and metal catalysts.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Various nucleophiles can be used to replace chlorine atoms, depending on the desired product.

Major Products Formed

  • 4-(tert-Butyl)phenylsilanol: : Formed through oxidation.

  • 4-(tert-Butyl)phenylsilane: : Formed through reduction.

  • Substituted derivatives: : Various nucleophiles can lead to different substituted products.

Scientific Research Applications

(4-(tert-Butyl)phenyl)trichlorosilane: has several applications in scientific research, including:

  • Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: : Employed in the modification of biomolecules and in the study of biological systems.

  • Medicine: : Investigated for potential therapeutic uses, such as in drug delivery systems.

  • Industry: : Utilized in the production of materials with specific properties, such as coatings and adhesives.

Mechanism of Action

The mechanism by which (4-(tert-Butyl)phenyl)trichlorosilane exerts its effects depends on the specific application. For example, in organic synthesis, it may act as a precursor to other compounds through substitution reactions. The molecular targets and pathways involved vary based on the reaction conditions and the presence of catalysts.

Comparison with Similar Compounds

(4-(tert-Butyl)phenyl)trichlorosilane: can be compared to other similar compounds, such as 4-(tert-butyl)phenylsilanol and 4-(tert-butyl)phenylsilane . These compounds differ in their functional groups and reactivity, highlighting the uniqueness of This compound in terms of its chemical properties and applications.

List of Similar Compounds

  • 4-(tert-Butyl)phenylsilanol

  • 4-(tert-Butyl)phenylsilane

  • 4-(tert-Butyl)phenol

Properties

IUPAC Name

(4-tert-butylphenyl)-trichlorosilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl3Si/c1-10(2,3)8-4-6-9(7-5-8)14(11,12)13/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLUIWDAQSSNIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)[Si](Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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